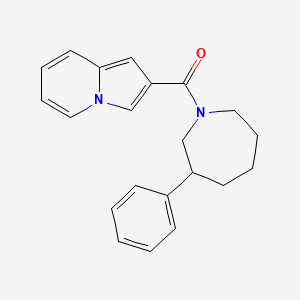
Indolozin-2-yl(3-phénylazépane-1-yl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indolizin-2-yl(3-phenylazepan-1-yl)methanone is a complex organic compound that belongs to the class of indolizine derivatives.
Applications De Recherche Scientifique
Indolizin-2-yl(3-phenylazepan-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of organic fluorescent molecules for material applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of indolizine derivatives, including Indolizin-2-yl(3-phenylazepan-1-yl)methanone, often involves radical cyclization and cross-coupling reactions. These methods are favored due to their efficiency in constructing heterocycles and forming C–C or C–X bonds . Classical methodologies such as the Scholtz or Chichibabin reactions have also been employed for the synthesis of indolizines .
Industrial Production Methods
This often includes the use of transition metal-catalyzed reactions and oxidative coupling .
Analyse Des Réactions Chimiques
Types of Reactions
Indolizine derivatives undergo various types of chemical reactions, including:
Oxidation: Indolizines can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert indolizines to their reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions are common due to the electron-rich nature of the indolizine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can introduce various functional groups into the indolizine ring .
Mécanisme D'action
The mechanism of action of Indolizin-2-yl(3-phenylazepan-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to receptors or enzymes, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole derivatives: Known for their diverse biological activities and applications in medicinal chemistry.
Indolizine derivatives: Share similar structural features and biological activities with Indolizin-2-yl(3-phenylazepan-1-yl)methanone
Uniqueness
Indolizin-2-yl(3-phenylazepan-1-yl)methanone is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of an indolizine core with a phenylazepan moiety makes it a valuable compound for various research and industrial applications .
Propriétés
IUPAC Name |
indolizin-2-yl-(3-phenylazepan-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O/c24-21(19-14-20-11-5-7-12-22(20)16-19)23-13-6-4-10-18(15-23)17-8-2-1-3-9-17/h1-3,5,7-9,11-12,14,16,18H,4,6,10,13,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGWCPQOLYALEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=CC=C2)C(=O)C3=CN4C=CC=CC4=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














